2-Methylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid
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Overview
Description
2-Methylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid is an organic compound belonging to the class of imidazo[2,1-b][1,3,4]thiadiazole derivatives. It is a colorless and water-soluble compound with a molecular weight of 183.19 g/mol.
Scientific Research Applications
2-Methylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid and its derivatives have been studied for various applications:
Anti-inflammatory and Analgesic Agents: Derivatives have shown potential as anti-inflammatory, analgesic, and antipyretic agents.
Antibacterial Agents: Some derivatives exhibit significant antibacterial activity against various microorganisms.
Pharmaceutical Research: The compound has been evaluated for its potential as an angiotensin II receptor antagonist, showing promising results.
Agrochemicals: Derivatives have been explored for their fungicidal activity, highlighting their relevance in developing new agrochemicals.
Mechanism of Action
Target of Action
It’s known that this compound belongs to the class of imidazo[2,1-b][1,3,4]thiadiazole derivatives, which have been evaluated for various biological activities.
Mode of Action
It’s known that the bioactivation pathways of similar compounds involve various chemical reactions .
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid typically involves the reaction of 2-amino-1,3,4-thiadiazoles with various compounds. One efficient method includes the recyclization of imidazo[2,1-b][1,3,4]thiadiazoles during their reaction with arylacetylenes in the presence of t-BuOK under mild conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Methylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b][1,3,4]thiadiazole Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazoles: These compounds also contain the thiadiazole moiety and have been studied for their fungicidal activity.
Uniqueness
2-Methylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity. Its derivatives have shown a broad spectrum of activities, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-methylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2S/c1-3-8-9-2-4(5(10)11)7-6(9)12-3/h2H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVBUTIMBWWGJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(N=C2S1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96356-06-8 |
Source
|
Record name | 2-methylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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